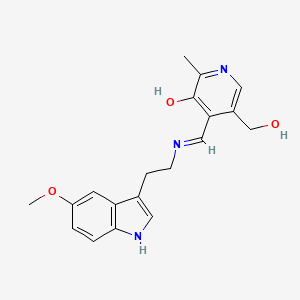![molecular formula C9H11N3 B13104640 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine is a heterocyclic compound that belongs to the pyridopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired compound.
For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of hydrochloric acid can produce this compound. The reaction conditions typically involve heating the mixture to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce dihydro or tetrahydro derivatives, and substitution can result in various substituted pyridopyrimidines.
Aplicaciones Científicas De Investigación
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as dyes, pigments, or polymers.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects.
For example, if the compound is used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can be compared with other similar compounds in the pyridopyrimidine family:
2-Amino-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine: Lacks the methyl group at the 8-position, which may affect its chemical reactivity and biological activity.
8-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one:
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-amine: Features an amine group at the 2-position, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
8-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-imine |
InChI |
InChI=1S/C9H11N3/c1-7-2-4-12-5-3-8(10)11-9(12)6-7/h2,4,6,10H,3,5H2,1H3 |
Clave InChI |
COSKOYJWGXKMJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=N)CCN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



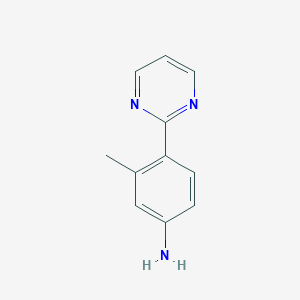
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

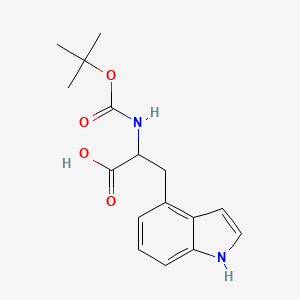
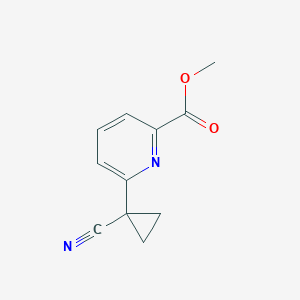
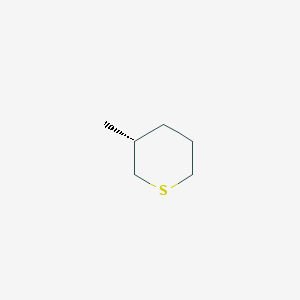


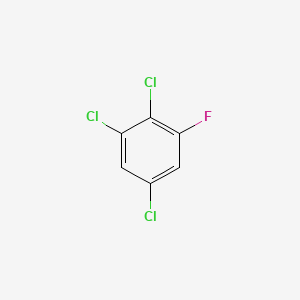
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
